Structural Comparison: Orthogonal Protecting Group Strategy vs. Unprotected or Singly-Protected Analogs
In contrast to the commonly used N1-methylpseudouridine (m1Ψ), which lacks protection at N3, this compound features two distinct N3 modifications: a Boc-protected (2S)-2-amino-3-carboxypropyl chain and a second Boc group. The differentiation lies in the dual, orthogonal protecting groups. While m1Ψ has a molecular weight of 258.2 g/mol, this derivative has a molecular weight of 515.6 g/mol, reflecting the addition of the complex N3 substituent . This structural difference is quantifiable in terms of molecular weight and formula (C23H37N3O10 vs. C10H14N2O6) and is the basis for its unique utility in synthetic schemes requiring stepwise deprotection [1].
| Evidence Dimension | Molecular Weight & Protecting Groups |
|---|---|
| Target Compound Data | Molecular Weight = 515.6 g/mol; Protection = Methyl at N1, Boc-protected amino acid chain at N3 |
| Comparator Or Baseline | N1-Methylpseudouridine (m1Ψ) has a Molecular Weight = 258.2 g/mol; Protection = Methyl at N1 only |
| Quantified Difference | Δ Molecular Weight = +257.4 g/mol |
| Conditions | Comparison of chemical structures based on published molecular formulas |
Why This Matters
This difference is a proxy for the compound's unique orthogonal protection, which is essential for its intended use as a specialized building block in multi-step nucleic acid synthesis, a role that simpler m1Ψ analogs cannot fulfill.
- [1] PubChem. (n.d.). N1-Methylpseudouridine. Retrieved April 18, 2026. View Source
